molecular formula C15H21F5O4Si B12068795 Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]- CAS No. 1310372-83-8

Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]-

Cat. No.: B12068795
CAS No.: 1310372-83-8
M. Wt: 388.40 g/mol
InChI Key: ZRFGJICBOFTAME-UHFFFAOYSA-N
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Description

Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]- is a specialized organosilicon compound. It features a benzene ring substituted with five fluorine atoms and a hexyl chain terminated with a trimethoxysilyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]- typically involves the reaction of pentafluorophenol with a hexyltrimethoxysilane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the trimethoxysilyl group.

Major Products

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Hydrolysis: The primary product is the corresponding silanol, which can further react to form siloxane polymers.

Scientific Research Applications

Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of advanced materials, including fluorinated polymers and siloxane-based materials.

    Biology: The compound’s unique properties make it useful in the development of bio-compatible coatings and surfaces.

    Medicine: It is explored for use in drug delivery systems due to its ability to form stable, functionalized surfaces.

    Industry: The compound is used in the production of specialty coatings and adhesives, providing enhanced chemical resistance and durability.

Mechanism of Action

The mechanism of action of Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]- involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense to form siloxane bonds. This property is exploited in the formation of stable, cross-linked networks in coatings and adhesives. The fluorinated benzene ring provides chemical resistance and hydrophobicity, enhancing the performance of the materials in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorobenzene: Lacks the trimethoxysilyl group, making it less versatile in forming siloxane networks.

    Hexafluorobenzene: Contains six fluorine atoms but lacks the functional group for further modification.

    Iodopentafluorobenzene: Contains an iodine atom instead of the trimethoxysilyl group, leading to different reactivity and applications.

Uniqueness

Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]- is unique due to the combination of a highly fluorinated benzene ring and a reactive trimethoxysilyl group. This combination allows for the formation of stable, functionalized surfaces and materials with enhanced chemical resistance and durability, making it valuable in various advanced applications.

Properties

CAS No.

1310372-83-8

Molecular Formula

C15H21F5O4Si

Molecular Weight

388.40 g/mol

IUPAC Name

trimethoxy-[6-(2,3,4,5,6-pentafluorophenoxy)hexyl]silane

InChI

InChI=1S/C15H21F5O4Si/c1-21-25(22-2,23-3)9-7-5-4-6-8-24-15-13(19)11(17)10(16)12(18)14(15)20/h4-9H2,1-3H3

InChI Key

ZRFGJICBOFTAME-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCCCCOC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC

Origin of Product

United States

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